molecular formula C4F9SO2H<br>C4HF9O2S B8147399 1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- CAS No. 34642-43-8

1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-

Cat. No.: B8147399
CAS No.: 34642-43-8
M. Wt: 284.10 g/mol
InChI Key: TWIYDBQRYCWOAU-UHFFFAOYSA-N
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Description

1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- (CAS: Not explicitly listed; structurally inferred from derivatives) is a perfluorinated sulfinic acid with the formula C₄F₉S(O)OH. It is characterized by a fully fluorinated butyl chain (-C₄F₉) attached to a sulfinic acid group (-S(O)OH). This compound is chemically distinct from its sulfonic acid counterpart (C₄F₉SO₃H), as the sulfinic acid group has a lower oxidation state (-SO₂H vs. -SO₃H). For example, its anhydride (CAS 51735-74-1) has the structure F₃CCF₂CF₂CF₂S(O)OS(O)CF₂CF₂CF₂CF₃, indicating dimeric reactivity .

Properties

IUPAC Name

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF9O2S/c5-1(6,3(9,10)11)2(7,8)4(12,13)16(14)15/h(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIYDBQRYCWOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)S(=O)O)(F)F)(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9SO2H, C4HF9O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name 1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00895519
Record name Perfluorobutane-1-sulfinic acid
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Molecular Weight

284.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34642-43-8
Record name 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34642-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluorobutane-1-sulfinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sodium Dithionite-Mediated Substitution

In the synthesis of nonafluorobutane-1-sulfonic acid, sodium dithionite acts as both a reducing agent and a sulfur source. The reaction proceeds via a radical mechanism, where the iodide group in 1-iodononafluorobutane is replaced by a sulfonate group. Adapting this method for sulfinic acid synthesis would require modifying the sulfur nucleophile to achieve a lower oxidation state. For example, using sodium sulfite (Na₂SO₃) or sodium hydrogen sulfite (NaHSO₃) could yield the sulfinic acid instead of the sulfonic acid. However, precise reaction conditions for this adaptation remain undocumented in available literature.

Sodium Sulfinate as a Precursor

The sodium salt of 1-butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- (CAS 102061-82-5), is synthesized through an undisclosed method involving perfluorobutanesulfonyl fluoride. While details are sparse, analogous reactions suggest that reducing perfluorobutanesulfonyl fluoride (C₄F₉SO₂F) with agents like sodium bisulfite (NaHSO₃) could yield the sulfinic acid sodium salt. Subsequent protonation with a strong acid, such as hydrochloric acid, would generate the free sulfinic acid.

Reduction of Sulfonyl Chlorides

Sulfinic acids are commonly prepared by reducing sulfonyl chlorides. For perfluorinated derivatives, this approach faces challenges due to the stability of the C–F bonds and the electron-withdrawing nature of the fluorinated chain, which can hinder reduction.

Catalytic Hydrogenation

Catalytic hydrogenation using palladium or platinum catalysts offers a milder reduction pathway. This method is less likely to degrade the fluorinated backbone but requires precise control over reaction conditions to avoid over-reduction to thiols or other byproducts.

Analytical Characterization

Key physicochemical properties of related compounds inform the handling and purification of 1-butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-:

PropertyValue (Related Compound)Source
Boiling Point112–114 °C/14 mmHg (sulfonic acid)
Density1.811 g/mL at 25 °C (sulfonic acid)
Water Solubility1000 g/L at 20 °C (sulfonic acid)
pKa-3.57 (predicted for sulfonic acid)

Chemical Reactions Analysis

Hydrolysis Reactions

Perfluorobutanesulfonyl fluoride (PFBSF, CAS 375-72-4) undergoes hydrolysis to form perfluorobutanesulfonic acid (PFBS, CAS 375-73-5). This reaction occurs in aqueous environments, yielding the sulfonic acid and hydrofluoric acid as byproducts:

C4F9SO2F+H2OC4F9SO3H+HF\text{C}_4\text{F}_9\text{SO}_2\text{F} + \text{H}_2\text{O} \rightarrow \text{C}_4\text{F}_9\text{SO}_3\text{H} + \text{HF}

Key findings :

  • PFBSF is highly reactive in water, with hydrolysis rates influenced by pH and temperature .

  • Industrial synthesis of PFBS involves reacting sodium perfluorobutanesulfonate with sulfuric acid at 120°C, achieving 94% yield .

Acid-Base Reactions

Perfluorobutanesulfonic acid acts as a strong acid, readily forming salts with bases:

C4F9SO3H+KOHC4F9SO3K+H2O\text{C}_4\text{F}_9\text{SO}_3\text{H} + \text{KOH} \rightarrow \text{C}_4\text{F}_9\text{SO}_3\text{K} + \text{H}_2\text{O}

Notable salts :

Salt CAS RN Molecular Formula
Potassium PFBS29420-49-3C4F9KO3S\text{C}_4\text{F}_9\text{KO}_3\text{S}
Ammonium PFBS68259-10-9C4H4F9NO3S\text{C}_4\text{H}_4\text{F}_9\text{NO}_3\text{S}

These salts exhibit high stability and solubility in polar solvents, making them useful in industrial applications .

Formation of Anhydrides

PFBS anhydride (CAS 36913-91-4) is synthesized via dehydration of two PFBS molecules:

2 C4F9SO3H(C4F9SO2)2O+H2O2\ \text{C}_4\text{F}_9\text{SO}_3\text{H} \rightarrow (\text{C}_4\text{F}_9\text{SO}_2)_2\text{O} + \text{H}_2\text{O}

Properties :

  • Molecular weight: 582.18 g/mol

  • Structure: Symmetrical sulfonic anhydride (C8F18O5S2\text{C}_8\text{F}_{18}\text{O}_5\text{S}_2) .

Degradation Pathways

PFBS derivatives undergo environmental degradation under specific conditions:

  • Hydrolytic degradation : PFBS-based polymers (e.g., urethanes) hydrolyze to form intermediates like NN-methylperfluorobutanesulfonamide ethanol (N-MeFBSE) with half-lives exceeding 48 years at pH 7 and 25°C .

  • Photolysis : Ultraviolet exposure accelerates breakdown, though data on specific products remain limited .

Stability and Reactivity

  • Thermal stability : PFBS and its salts are stable up to 300°C, with decomposition releasing sulfur oxides and fluorinated gases .

  • Chemical resistance : Resistant to oxidation and reduction under standard conditions .

Scientific Research Applications

Surfactant in Manufacturing

PFBS is widely used as a surfactant in the production of stain-resistant fabrics and coatings. Its unique chemical structure provides excellent surface tension reduction and water-repellent properties. This application is particularly valuable in the textile industry for enhancing the durability and longevity of fabrics against stains and spills .

Firefighting Foams

The compound is also utilized in firefighting foams due to its ability to form stable films on water surfaces. This property helps suppress flammable liquids and prevent re-ignition during firefighting operations. Regulatory agencies monitor PFBS levels in firefighting foams to mitigate environmental impact .

Analytical Chemistry

In analytical laboratories, PFBS serves as a standard for calibrating instruments used in detecting perfluorinated compounds in environmental samples. Its stability and resistance to degradation make it an ideal candidate for accurate analytical measurements .

Environmental Impact and Safety

PFBS is part of the broader category of per- and polyfluoroalkyl substances (PFAS), which have raised concerns regarding their persistence in the environment and potential health risks. Regulatory bodies are increasingly focused on monitoring PFBS levels in water sources and consumer products to ensure safety standards are met .

Case Study 1: Environmental Monitoring

A study conducted by the Minnesota Department of Agriculture highlighted the importance of monitoring PFBS levels in groundwater. The research utilized advanced analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) to quantify PFBS concentrations in various environmental samples . The findings underscored the need for regulatory compliance to protect public health.

Case Study 2: Degradation Pathways

Research by 3M investigated the degradation pathways of PFBS under various pH conditions. The study revealed that PFBS demonstrated notable stability with a half-life exceeding 48 years at neutral pH but showed some degradation under acidic and basic conditions. Understanding these pathways is crucial for assessing long-term environmental impacts .

Mechanism of Action

The mechanism by which nonafluoro-1-butanesulfinic acid exerts its effects involves its strong acidic nature and ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalytic applications, the compound’s sulfinic acid group can activate substrates and facilitate chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares key derivatives of perfluorobutanesulfinic/sulfonic acids:

Compound Functional Group CAS No. Key Properties
1-Butanesulfinic acid (anhydride) Sulfinic anhydride 51735-74-1 High reactivity due to dimeric structure; used in specialized syntheses .
Potassium nonafluorobutanesulfonate Sulfonate salt 29420-49-3 Density: 0.69 g/cm³; Melting point >300°C; used as a surfactant .
Triphenylsulfonium nonaflate Sulfonate ester 144317-44-2 Photoacid generator in lithography; UV-sensitive .
1-Butanesulfonamide derivatives Sulfonamide 30334-69-1 Regulated by EPA for significant new uses; potential environmental concerns .
1H,1H-Heptafluorobutyl nonaflate Sulfonate ester 883499-32-9 Molecular weight: 482.14; used in fluoropolymer synthesis .

Physicochemical Properties

  • Stability: Sulfinic acid derivatives (e.g., anhydrides) are more reactive than sulfonic acid derivatives due to the labile S-O bond. Sulfonate salts (e.g., potassium nonafluorobutanesulfonate) exhibit high thermal stability (>300°C) .
  • Solubility: Perfluorinated sulfonic acids and salts are typically hydrophobic but dissolve in polar aprotic solvents. Esters like triphenylsulfonium nonaflate are soluble in organic solvents .
  • Reactivity : Sulfinic acid anhydrides participate in electrophilic reactions, while sulfonamides undergo hydrolysis or alkylation .

Environmental and Regulatory Profiles

  • Regulation : Sulfonamide derivatives (e.g., 1-butanesulfonamide, CAS 30334-69-1) are subject to EPA reporting requirements due to toxicity concerns . In contrast, sulfonic acid salts face fewer restrictions but are under scrutiny for PFAS-related impacts .

Biological Activity

1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- (CAS No. 375-73-5) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological effects. This article examines the biological activity of this compound through a review of available studies and data.

Table 1: Chemical Properties of 1-Butanesulfinic Acid

PropertyValue
Molecular FormulaC4H3F9O2S
Molecular Weight250.13 g/mol
StructureChemical Structure
SolubilitySoluble in water
Toxicity ClassificationLow acute toxicity

Toxicological Studies

1-Butanesulfinic acid has been evaluated for its toxicological effects in various studies. The findings indicate that the compound exhibits low acute oral and dermal toxicity in animal models. Notably:

  • Irritation Potential : It is classified as a slight skin and eye irritant in rabbits but is not a skin sensitizer in guinea pigs .
  • Repeated Dose Toxicity : In a 28-day repeat-dose study conducted on rats at doses up to 1000 mg/kg/day, no significant treatment-related changes were observed in clinical observations or laboratory findings. The No Observed Adverse Effect Level (NOAEL) was established at this highest dose tested .

Endocrine Disruption

Research has suggested that exposure to perfluorinated compounds can lead to endocrine disruption. Studies involving the potassium salt of 1-butanesulfinic acid (K+PFBS) have shown potential thyroid and developmental effects in rats and mice following repeated exposures .

  • Thyroid Effects : Significant decreases in thyroid hormone levels were noted in both adult and developing animals exposed to PFBS .
  • Developmental Impacts : Developmental studies indicated potential adverse effects on fetal development when pregnant females were exposed to high doses of PFBS .

Case Study 1: Liver Effects

A study reported hepatocellular necrosis in rats administered high doses of PFBS. The incidence of liver weight changes correlated with observed histopathological alterations at doses of 125 mg/kg/day and higher. Notably:

  • Increased liver weights were observed alongside elevated levels of liver injury biomarkers such as alkaline phosphatase (ALP) and alanine aminotransferase (ALT) .

Case Study 2: Reproductive Health

Epidemiological studies have indicated associations between PFBS exposure and reproductive health outcomes. In particular:

  • An analysis identified statistically significant associations between PFBS exposure and altered serum cholesterol levels in humans .

Q & A

Q. Table 1: Key Analytical Techniques for NFBS Characterization

TechniqueApplicationKey ParametersReference
19F NMR^{19}\text{F NMR}Fluorine substitution analysisChemical shifts: -70 to -120 ppm (CF₃, CF₂ groups)
ESI-MSMolecular weight confirmationm/z 381 (C₄F₉SO₂⁻)
XPSOxidation state of sulfurS 2p binding energy: 168–170 eV (sulfinic acid)

Q. Table 2: Common Contaminants in NFBS Synthesis

ContaminantSourceDetection Method
Sulfonamide byproductsIncomplete fluorinationHPLC-MS (retention time: 8.2 min)
Hydrolysis products (sulfonic acids)Moisture exposureIR (broad -OH stretch at 3400 cm⁻¹)

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